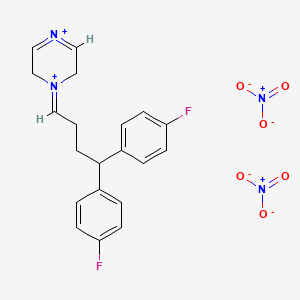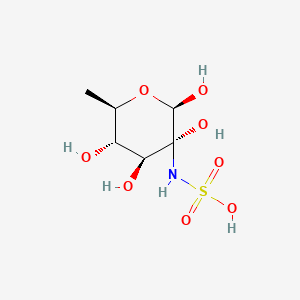
(E)-1-(2,4,6-Trimethoxyphenyl)-2-buten-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(2,4,6-Trimethoxyphenyl)-2-buten-1-one is an organic compound characterized by the presence of a butenone group attached to a trimethoxyphenyl ring
Métodos De Preparación
The synthesis of (E)-1-(2,4,6-Trimethoxyphenyl)-2-buten-1-one typically involves the reaction of 2,4,6-trimethoxybenzaldehyde with an appropriate reagent to form the butenone structure. One common method involves the use of a base-catalyzed aldol condensation reaction, where 2,4,6-trimethoxybenzaldehyde reacts with acetone under basic conditions to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
(E)-1-(2,4,6-Trimethoxyphenyl)-2-buten-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the butenone group to an alcohol or other reduced forms.
Aplicaciones Científicas De Investigación
(E)-1-(2,4,6-Trimethoxyphenyl)-2-buten-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mecanismo De Acción
The mechanism of action of (E)-1-(2,4,6-Trimethoxyphenyl)-2-buten-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. For instance, its derivatives have been shown to inhibit cyclooxygenase enzymes, which play a role in inflammation .
Comparación Con Compuestos Similares
(E)-1-(2,4,6-Trimethoxyphenyl)-2-buten-1-one can be compared with other similar compounds, such as:
(E)-1-(2,4,5-Trimethoxyphenyl)-2-buten-1-one: Similar structure but with a different substitution pattern on the phenyl ring.
(E)-1-(3,4,5-Trimethoxyphenyl)-2-buten-1-one: Another isomer with different methoxy group positions.
(E)-1-(2,3,4-Trimethoxyphenyl)-2-buten-1-one: Yet another isomer with a unique substitution pattern. These compounds share similar chemical properties but may exhibit different reactivity and biological activities due to the position of the methoxy groups.
Propiedades
Número CAS |
72896-76-5 |
|---|---|
Fórmula molecular |
C13H16O4 |
Peso molecular |
236.26 g/mol |
Nombre IUPAC |
(E)-1-(2,4,6-trimethoxyphenyl)but-2-en-1-one |
InChI |
InChI=1S/C13H16O4/c1-5-6-10(14)13-11(16-3)7-9(15-2)8-12(13)17-4/h5-8H,1-4H3/b6-5+ |
Clave InChI |
ZJNUBHSFFWAWTP-AATRIKPKSA-N |
SMILES isomérico |
C/C=C/C(=O)C1=C(C=C(C=C1OC)OC)OC |
SMILES canónico |
CC=CC(=O)C1=C(C=C(C=C1OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




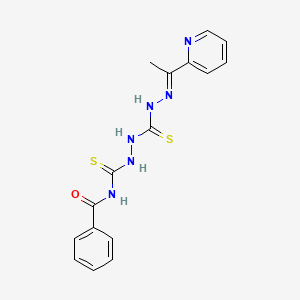
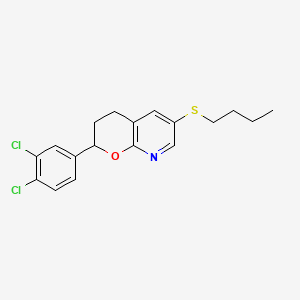
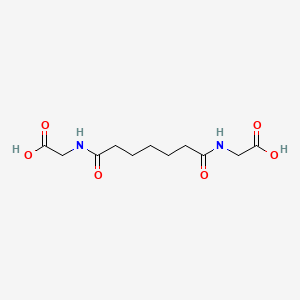
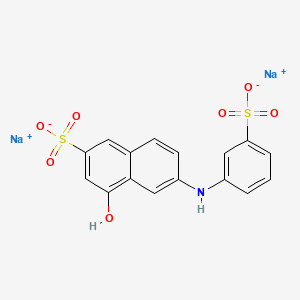
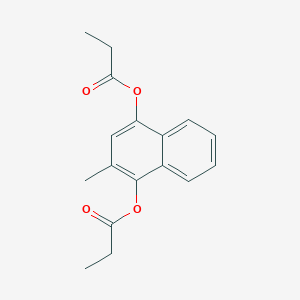
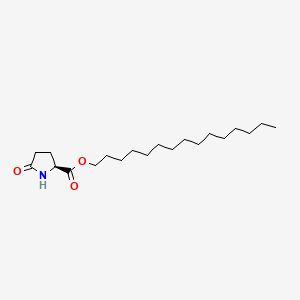



![3-[[4-[(2-Propynyloxy)methoxy]but-2-ynyl]oxy]propiononitrile](/img/structure/B12688283.png)
